molecular formula C9H8Br2O4 B8135132 3,5-Dibromo-2,4-dimethoxybenzoic acid CAS No. 35036-55-6

3,5-Dibromo-2,4-dimethoxybenzoic acid

Cat. No.: B8135132
CAS No.: 35036-55-6
M. Wt: 339.96 g/mol
InChI Key: JQTFPMUTJOPXTH-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4-dimethoxybenzoic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two bromine atoms and two methoxy groups attached to a benzoic acid core, making it a valuable subject for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2,4-dimethoxybenzoic acid typically involves the bromination of 2,4-dimethoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,4-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the molecule .

Scientific Research Applications

3,5-Dibromo-2,4-dimethoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,4-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects . Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzoic Acid: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

    4-Bromo-3,5-dimethoxybenzoic Acid: Similar structure but with bromine at a different position, leading to different reactivity and applications.

    5-Bromo-2,4-dimethoxybenzoic Acid: Another isomer with distinct chemical properties and uses.

Uniqueness

3,5-Dibromo-2,4-dimethoxybenzoic acid is unique due to the specific positioning of its bromine and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dibromo-2,4-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O4/c1-14-7-4(9(12)13)3-5(10)8(15-2)6(7)11/h3H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTFPMUTJOPXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1C(=O)O)Br)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00702012
Record name 3,5-Dibromo-2,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35036-55-6
Record name 3,5-Dibromo-2,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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